

Application Notes and Protocols for the Synthesis of Pentigetide (DSDPR)

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Compound of Interest

Compound Name: *Pentigetide*

Cat. No.: *B1580448*

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Introduction

Pentigetide, also known as DSDPR, is a pentapeptide with the amino acid sequence Asp-Ser-Asp-Pro-Arg. It is recognized as a human IgE pentapeptide, suggesting its involvement in the modulation of immune responses, particularly those mediated by Immunoglobulin E (IgE).^[1] IgE plays a central role in allergic reactions by binding to the high-affinity receptor FcεRI on the surface of mast cells and basophils. Cross-linking of receptor-bound IgE by allergens triggers cellular degranulation and the release of inflammatory mediators, leading to allergic symptoms.^{[2][3][4]} This protocol provides a detailed methodology for the chemical synthesis of **Pentigetide** using Fmoc solid-phase peptide synthesis (SPPS), its subsequent purification, and characterization.

Materials and Reagents

| Category | Item | Suggested Supplier |
|--|--|-------------------------------|
| Resins | Wang Resin or 2-Chlorotrityl Chloride Resin | Sigma-Aldrich, Novabiochem |
| Amino Acids | Fmoc-Arg(Pbf)-OH | Sigma-Aldrich, ChemPep |
| Fmoc-Pro-OH | Sigma-Aldrich, ChemPep | |
| Fmoc-Asp(OtBu)-OH | Sigma-Aldrich, ChemPep | |
| Fmoc-Ser(tBu)-OH | Sigma-Aldrich, ChemPep | |
| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Sigma-Aldrich, ChemPep |
| HOBt (Hydroxybenzotriazole) | Sigma-Aldrich, ChemPep | |
| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich, Acros Organics | |
| Deprotection Reagent | Piperidine | Sigma-Aldrich, Acros Organics |
| Cleavage Reagents | TFA (Trifluoroacetic acid) | Sigma-Aldrich, Acros Organics |
| TIS (Triisopropylsilane) | Sigma-Aldrich, Acros Organics | |
| Phenol | Sigma-Aldrich, Acros Organics | |
| Thioanisole | Sigma-Aldrich, Acros Organics | |
| 1,2-Ethanedithiol (EDT) | Sigma-Aldrich, Acros Organics | |
| Diethyl ether (cold) | Fisher Scientific | |
| Solvents | DMF (N,N-Dimethylformamide), peptide synthesis grade | Fisher Scientific |
| DCM (Dichloromethane), peptide synthesis grade | Fisher Scientific | |
| Acetonitrile (ACN), HPLC grade | Fisher Scientific | |

Water, HPLC grade

Fisher Scientific

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Pentigetide (DSDPR)

This protocol utilizes the Fmoc/tBu strategy for the synthesis of **Pentigetide**. The synthesis is performed on a 0.1 mmol scale.

3.1.1. Resin Preparation and First Amino Acid Loading (Fmoc-Arg(Pbf)-OH)

- Resin Swelling: Swell 200 mg of Wang resin (loading capacity ~0.5 mmol/g) in 5 mL of DMF for 30 minutes in a reaction vessel.
- First Amino Acid Coupling:
 - In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.5 mmol), HBTU (0.5 mmol), and HOBT (0.5 mmol) in 2 mL of DMF.
 - Add DIPEA (1.0 mmol) to the amino acid mixture and vortex for 1-2 minutes to activate.
 - Drain the DMF from the swollen resin and add the activated amino acid solution.
 - Agitate the reaction mixture for 2 hours at room temperature.
 - Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates successful coupling.

3.1.2. Chain Elongation Cycle (Pro, Asp, Ser, Asp)

The following steps are repeated for each subsequent amino acid (Fmoc-Pro-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Asp(OtBu)-OH).

- Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
- Fmoc Deprotection:

- Add 5 mL of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
- Washing: Drain the deprotection solution and wash the resin with DMF (5 x 5 mL).
- Amino Acid Coupling:
 - In a separate vial, dissolve the next Fmoc-protected amino acid (0.5 mmol), HBTU (0.5 mmol), and HOBt (0.5 mmol) in 2 mL of DMF.
 - Add DIPEA (1.0 mmol) and vortex for 1-2 minutes.
 - Drain the DMF from the resin and add the activated amino acid solution.
 - Agitate for 2 hours at room temperature.
 - Perform a Kaiser test to confirm completion.

After the final amino acid coupling, perform a final Fmoc deprotection step as described above.

Cleavage and Deprotection

- Final Washing: Wash the fully assembled peptide-resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL).
- Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
- Cleavage Cocktail Preparation: Prepare "Reagent K" cleavage cocktail by combining the following reagents in a fume hood:
 - Trifluoroacetic acid (TFA): 8.25 mL (82.5%)
 - Phenol: 0.5 g (5%)

- Water: 0.5 mL (5%)
- Thioanisole: 0.5 mL (5%)
- 1,2-Ethanedithiol (EDT): 0.25 mL (2.5%)
- Cleavage Reaction:
 - Add the freshly prepared Reagent K (10 mL per gram of resin) to the dried peptide-resin.
 - Agitate the mixture at room temperature for 2-3 hours.
- Peptide Precipitation and Washing:
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Wash the resin with a small amount of fresh TFA and combine the filtrates.
 - Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.
 - Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the peptide.
 - Decant the ether and wash the peptide pellet twice more with cold diethyl ether.
- Drying: Dry the crude peptide pellet under vacuum to obtain a white powder.

Purification and Characterization

3.3.1. Purification by Reverse-Phase HPLC (RP-HPLC)

- Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 μ m).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
- Gradient: A linear gradient from 5% to 35% B over 30 minutes is a good starting point.

- Flow Rate: 4 mL/min.
- Detection: UV at 214 nm and 280 nm.
- Procedure: Dissolve the crude peptide in a minimal amount of mobile phase A and inject it onto the column. Collect fractions corresponding to the major peak.

3.3.2. Characterization

- Analytical RP-HPLC: Analyze the collected fractions for purity using an analytical C18 column with a suitable gradient.
- Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using ESI-MS or MALDI-TOF. The expected monoisotopic mass for **Pentigetide** (C22H36N8O11) is approximately 616.25 g/mol .

| Parameter | Expected Value |
|---------------------|---------------------|
| Amino Acid Sequence | Asp-Ser-Asp-Pro-Arg |
| Molecular Formula | C22H36N8O11 |
| Monoisotopic Mass | 616.25 g/mol |
| Purity (by HPLC) | >95% |

Visualization of Workflows and Pathways

SPPS Workflow for Pentigetide

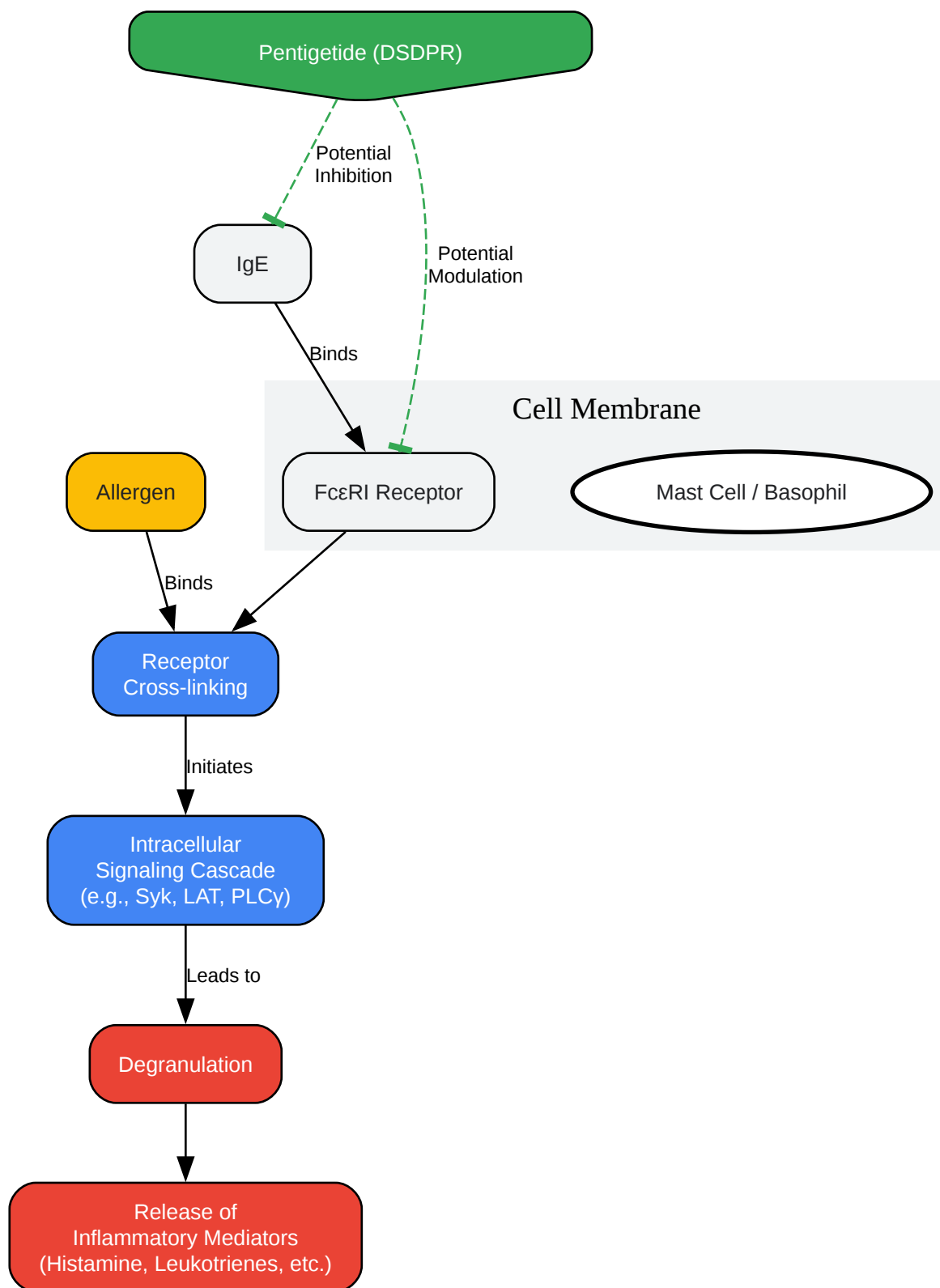


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Caption: Workflow for the Solid-Phase Peptide Synthesis of **Pentigetide** (DSDPR).

Proposed Signaling Pathway Modulation

Given that **Pentigetide** is a human IgE pentapeptide, it is hypothesized to interact with the IgE-mediated allergic response pathway. The following diagram illustrates the canonical pathway of mast cell degranulation, which **Pentigetide** may modulate.



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